molecular formula C11H12O3 B1423443 2-Cyclobutoxybenzoic acid CAS No. 1275723-72-2

2-Cyclobutoxybenzoic acid

Cat. No.: B1423443
CAS No.: 1275723-72-2
M. Wt: 192.21 g/mol
InChI Key: XCFXPZJDGPQGFL-UHFFFAOYSA-N
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Description

2-Cyclobutoxybenzoic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-6-1-2-7-10(9)14-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFXPZJDGPQGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275723-72-2
Record name 2-cyclobutoxybenzoic acid
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General Academic Context and Historical Perspectives of 2 Cyclobutoxybenzoic Acid Research

Evolution of Synthetic Strategies for Benzoic Acid Derivatives and 2-Cyclobutoxybenzoic Acid

The synthesis of alkoxybenzoic acids, including this compound, has evolved from classical methods to more refined and efficient protocols. The primary and most established method for creating the ether linkage in such compounds is the Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.com

For this compound, this typically involves the reaction of a salt of salicylic (B10762653) acid (2-hydroxybenzoic acid) with a cyclobutyl halide, such as cyclobutyl bromide. The phenolic proton of salicylic acid is more acidic than a standard alcohol, allowing for deprotonation with a moderately strong base like sodium hydroxide (B78521) to form the corresponding phenoxide. gordon.edu This nucleophile then attacks the cyclobutyl halide to form the ether bond.

Key steps in a typical Williamson ether synthesis for an alkoxybenzoic acid involve:

Deprotonation of the hydroxyl group on a hydroxybenzoic acid using a suitable base (e.g., NaOH, NaH). youtube.com

Nucleophilic attack of the resulting phenoxide on an alkyl halide (e.g., cyclobutyl bromide). youtube.com

Workup and purification, often involving acidification to precipitate the carboxylic acid product, followed by extraction and recrystallization. gordon.edu

The choice of reactants is crucial for optimizing the reaction. Since the Williamson ether synthesis is an SN2 reaction, it works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com Modern advancements focus on improving yields, employing greener catalysts, and simplifying reaction conditions. For instance, various catalysts and solvent systems have been explored to enhance the efficiency of ether syntheses. francis-press.com Furthermore, alternative strategies for creating hindered biaryl benzoic acids have been developed to overcome challenges like protodecarboxylation that can occur under certain catalytic conditions. acs.org

Table 1: Comparison of Synthetic Approaches for Alkoxybenzoic Acids

MethodKey ReactantsTypical BaseGeneral ConditionsPrimary Advantage
Classical Williamson Ether SynthesisHydroxybenzoic acid, Alkyl halideNaOH, KOH, NaHReflux in a suitable solvent (e.g., ethanol, DMF)Versatile and well-established masterorganicchemistry.comfrancis-press.com
Microwave-Assisted SynthesisHydroxybenzoic acid, Alkyl halideCaOMicrowave irradiation, often solvent-freeRapid reaction times biointerfaceresearch.com
Phase-Transfer CatalysisHydroxybenzoic acid, Alkyl halideAqueous NaOHBiphasic system with a phase-transfer catalystAvoids anhydrous conditions

Interdisciplinary Research Landscape Involving this compound and Related Structures

The benzoic acid scaffold is a common feature in molecules across a wide range of scientific disciplines, from materials science to medicinal chemistry. While specific research focusing solely on this compound is limited, the activities of related alkoxybenzoic acids provide a clear indication of its potential areas of interest.

In materials science , p-alkoxybenzoic acids are well-known for their ability to form liquid crystals. acs.orgbiochips.or.kr The dimerization of these molecules through hydrogen bonding of the carboxylic acid groups, combined with the van der Waals interactions of the alkyl chains, can lead to the formation of mesophases. biochips.or.kr The length and structure of the alkoxy chain are critical in determining the properties of these liquid crystalline phases. Researchers have investigated how substitutions, including fluorination, on the benzoic acid ring affect the physical properties of these materials for potential use in optoelectronics. mdpi.com

In chemical biology and medicinal chemistry , benzoic acid derivatives are explored for a vast number of biological activities. nih.govijcrt.org They have been investigated as inhibitors of enzymes like secretory phospholipase A2, which is involved in inflammatory pathways. rsc.org The general structure of a substituted benzoic acid allows it to interact with biological targets, and modifications to the substituents can fine-tune this activity. For example, 2,5-substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov Furthermore, alkoxybenzoic acid analogs have been synthesized and tested for their ability to combat bacterial biofilms, which are a significant challenge in hospital environments. firstignite.com A patent application highlights 5-cyano-2-cyclobutoxybenzoic acid as an intermediate in the synthesis of compounds targeting cannabinoid receptors, which are implicated in pain, inflammation, and immunomodulation. google.com

Table 2: Interdisciplinary Applications of Related Alkoxybenzoic Acid Structures

FieldApplication/TargetStructural ClassKey Finding
Materials ScienceLiquid Crystalsp-n-Alkoxybenzoic acidsMolecular structure influences macroscopic physical properties like helical pitch. acs.org
Medicinal ChemistryAnti-inflammatory AgentsHydroxybenzoic acid derivativesInhibition of secretory phospholipase A2 (sPLA2) in micromolar concentrations. rsc.org
Chemical BiologyProteostasis ModulatorsBenzoic acid derivativesPromotion of ubiquitin-proteasome and autophagy-lysosome pathways. nih.govmdpi.com
BiotechnologyAnti-biofilm AgentsAlkoxybenzoic acid analogsDisruption of biofilm formation in both gram-positive and gram-negative bacteria. firstignite.com
Pharmaceutical SynthesisCannabinoid Receptor Ligands5-cyano-2-cyclobutoxybenzoic acidUsed as a key intermediate for compounds with potential therapeutic use. google.com

Methodological Advancements in the Study of Cyclobutoxybenzoic Acid Derivatives in Chemical Biology

The characterization and study of this compound and its derivatives rely on a suite of advanced analytical techniques. These methods are essential for confirming the structure of synthesized compounds and for studying their interactions in complex biological systems.

Structural elucidation is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . 1H and 13C NMR provide detailed information about the molecular framework, allowing for the precise placement of the cyclobutoxy group and the carboxylic acid on the benzene (B151609) ring. researchgate.net Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure.

For purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the technique of choice. shimadzu.com Reversed-phase HPLC is commonly used for organic acids, often with UV detection, as the carboxyl group and benzene ring are chromophores. shimadzu.com Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for detecting and quantifying these compounds in complex mixtures, such as biological samples, with high sensitivity and selectivity. europa.eu

In chemical biology, studying the interaction of a molecule like this compound with a protein target might involve techniques such as in silico molecular docking . mdpi.com These computational methods predict the binding mode and affinity of a ligand to a protein's active site, guiding further synthetic modifications. nih.gov Experimental validation can then be performed using biophysical methods. For more complex biological systems, advanced analytical techniques like capillary electrophoresis (CE) , known for its high efficiency and low sample volume requirements, can be employed, especially when coupled with sensitive detection methods like laser-induced fluorescence (LIF) or mass spectrometry. d-aminoacids.com

Recent advancements also include the derivatization of non-volatile compounds to make them suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which can offer excellent separation and identification capabilities. europa.eunih.gov

Synthetic Methodologies for 2 Cyclobutoxybenzoic Acid and Its Advanced Precursors

Classical Approaches to 2-Cyclobutoxybenzoic Acid Synthesis

The most prominent classical route for synthesizing this compound is the Williamson ether synthesis. This venerable and versatile method, first developed in the 1850s, remains a cornerstone of ether preparation in both laboratory and industrial settings due to its reliability and broad scope. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The synthesis for this compound typically involves two main reactants: a salicylic (B10762653) acid derivative (acting as the nucleophile precursor) and a cyclobutyl halide (acting as the electrophile).

Reaction Scheme:

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of a starting material like methyl salicylate (B1505791) or salicylic acid itself. This creates a more potent nucleophile, a phenoxide anion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). francis-press.com

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of a cyclobutyl halide (e.g., cyclobutyl bromide or iodide), which bears the leaving group. masterorganicchemistry.com

Displacement: In a concerted step characteristic of the SN2 mechanism, the phenoxide forms a C-O bond with the cyclobutyl group while the halide leaving group is displaced. wikipedia.org

Hydrolysis (if necessary): If an ester like methyl salicylate is used as the starting material to protect the carboxylic acid, a final hydrolysis step (saponification) is required to convert the ester back into the desired carboxylic acid.

The selection of reactants is crucial. To favor the SN2 pathway and maximize yield, the alkylating agent (the cyclobutyl group) should be unhindered. chem-station.com The use of a secondary halide like cyclobutyl bromide can sometimes lead to a competing elimination (E2) reaction, although substitution is generally favored in this specific case. masterorganicchemistry.com Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often employed to facilitate the SN2 reaction. chem-station.com

Table 1: Typical Reagents and Conditions in Classical Williamson Ether Synthesis for this compound
ComponentExampleRole
Salicylate Precursor Methyl Salicylate, Salicylic AcidSource of the phenoxide nucleophile
Cyclobutyl Source Cyclobutyl bromide, Cyclobutyl tosylateElectrophile / Alkylating agent
Base Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)Deprotonates the hydroxyl group
Solvent Dimethylformamide (DMF), Acetone (B3395972)Provides a medium for the reaction
Final Step Acidic Workup / SaponificationConverts intermediate ester to carboxylic acid

Modern and Green Chemistry Methodologies for this compound Synthesis

In line with the principles of green chemistry, modern synthetic approaches aim to improve efficiency, reduce waste, and utilize less hazardous materials. nih.gov For this compound, this involves the adoption of catalytic systems and alternative energy sources.

Catalysis can significantly enhance the rate and efficiency of the etherification process. While the classical Williamson synthesis can be slow, catalysts can accelerate the reaction, often under milder conditions.

Phase-Transfer Catalysis (PTC): A significant improvement on the classical method involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). In a heterogeneous mixture of an aqueous alkaline solution and an organic solvent, the PTC transports the phenoxide anion from the aqueous phase to the organic phase where the cyclobutyl halide resides. This overcomes solubility issues and accelerates the reaction, often allowing for the use of weaker bases and lower temperatures.

Metal-Based Catalysis: While less common for simple etherifications like this, copper- and palladium-catalyzed reactions (e.g., Ullmann condensation) are powerful methods for forming aryl ethers, particularly with less reactive aryl halides. For the synthesis of this compound, a catalytic approach could involve the coupling of 2-halobenzoic acid with cyclobutanol (B46151). A method for a similar compound, 2-ethoxybenzoic acid, utilizes cuprous chloride as a catalyst in a reaction between an aromatic amido pyridine-1-oxide and ethanol. google.com

Alternative energy sources provide powerful tools for accelerating reactions and improving yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a highly effective technique in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures. ijprdjournal.com This leads to a dramatic reduction in reaction times—from hours to minutes—and often results in higher product yields and purity by minimizing the formation of side products. ru.nlasianpubs.org The application of microwave energy to the Williamson ether synthesis of this compound can significantly enhance the reaction rate, making it a more energy-efficient and "greener" alternative to conventional heating. nih.gov

Photochemical Routes: Photochemical reactions utilize light energy to drive chemical transformations. While direct photochemical synthesis of aryl ethers is less common, this approach is highly relevant for creating complex or strained precursors, such as functionalized cyclobutane (B1203170) rings. For instance, photoredox-catalyzed reactions can be used to synthesize diverse cyclobutane structures through radical addition and cyclization cascades, which could then serve as advanced precursors for analogues of this compound. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction Time Several hoursMinutesDrastic time reduction
Energy Input High, prolonged heatingLower, targeted heatingIncreased energy efficiency
Yield Moderate to goodOften higherImproved process efficiency
Side Products More likely due to long timesMinimizedHigher product purity

Optimization of Reaction Conditions for this compound Yield and Selectivity

To maximize the yield and selectivity of this compound, systematic optimization of various reaction parameters is essential. Key factors include the choice of base, solvent, temperature, and reaction time. scielo.br

Base and Solvent System: The strength of the base and the polarity of the solvent are interlinked. A strong base like sodium hydride in an aprotic polar solvent like DMF is highly effective for deprotonation. francis-press.com However, a weaker base like potassium carbonate in a solvent like acetone is often sufficient and presents fewer handling hazards, making it a more practical choice. The combination must be chosen to ensure complete formation of the nucleophile without promoting side reactions.

Temperature and Reaction Time: Higher temperatures generally increase the reaction rate. However, for SN2 reactions involving secondary halides, elevated temperatures can also increase the proportion of the undesired elimination by-product. scielo.br Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the substitution product. Studies on similar reactions have shown that extending reaction times beyond the point of completion can lead to reduced selectivity due to the formation of degradation products. scielo.br

Molar Ratio of Reactants: Using a slight excess of the less expensive or more readily available reagent, typically the cyclobutyl halide, can help drive the reaction to completion. However, a large excess can complicate purification.

Systematic studies, often employing Design of Experiments (DoE) methodology, are used to map the reaction landscape and identify the optimal combination of these parameters to achieve the highest possible yield and purity of this compound.

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, its analogues bearing substituents on the cyclobutane ring can exist as stereoisomers. The synthesis of specific, single-enantiomer analogues is of significant interest, requiring stereoselective synthetic methods. researchgate.net

The primary strategy for achieving stereoselectivity is to use an enantiomerically pure starting material. This can be accomplished in two ways:

Chiral Pool Synthesis: Starting with an optically active cyclobutane precursor, such as a chiral cyclobutanol or cyclobutyl halide. A Williamson ether synthesis using this chiral precursor with a salicylate would transfer the stereochemistry to the final product.

Asymmetric Synthesis of the Cyclobutane Ring: Creating the chiral cyclobutane ring from achiral precursors using a chiral catalyst or auxiliary. Catalytic enantioselective [2+2] cycloadditions are a powerful modern method for constructing chiral cyclobutane and cyclobutene (B1205218) rings with high enantiomeric purity. dntb.gov.ua These reactions can provide access to a wide array of substituted cyclobutanes that can be further elaborated into the desired precursors for the synthesis of chiral this compound analogues. nih.gov

For example, a Brønsted acid-catalyzed isomerization can produce chiral cyclobutenes, which can be hydrogenated and functionalized to yield the necessary chiral cyclobutyl precursors. nih.gov Similarly, ring contraction of readily accessible pyrrolidines offers a stereospecific route to multisubstituted cyclobutanes. researchgate.net These advanced methods provide precise control over the three-dimensional structure of the molecule, which is crucial for applications where specific stereoisomers are required.

Structure Activity Relationship Sar Studies of 2 Cyclobutoxybenzoic Acid Analogues

Identification of Key Pharmacophores and Structural Motifs in 2-Cyclobutoxybenzoic Acid Scaffolds

The foundational structure of this compound presents several key regions that are ripe for modification to probe their impact on biological activity. A pharmacophore model for this scaffold would typically highlight the essential features required for molecular recognition by a biological target. These features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For the this compound scaffold, the carboxylic acid group is a primary pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions, often makes it a critical anchoring point to a biological target. The aromatic ring provides a rigid core and can engage in π-π stacking or hydrophobic interactions. The cyclobutoxy group is a key hydrophobic element, and its size, shape, and conformational flexibility can significantly influence binding affinity and selectivity.

SAR studies on related benzoic acid derivatives have shown that the nature and position of substituents on the aromatic ring are crucial for activity. For instance, in a series of 2,5-substituted benzoic acid dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, specific substitutions at the 5-position were found to be critical for potent binding. While not directly involving a cyclobutoxy group, these studies underscore the importance of systematic exploration of the benzoic acid core to identify key interaction points.

Table 1: Key Structural Motifs and Their Potential Roles

Structural MotifPotential Role in Biological Activity
Carboxylic AcidHydrogen bonding, ionic interactions, target anchoring
Phenyl RingHydrophobic interactions, π-π stacking, scaffold rigidity
Cyclobutoxy GroupHydrophobic interactions, influencing solubility and metabolism
Ring SubstituentsModulating electronic properties, steric interactions, creating new interaction points

Rational Design and Synthesis of this compound Derivatives for Targeted Molecular Interactions

The principles of rational drug design are applied to modify the this compound scaffold with the aim of enhancing its interaction with specific biological targets. This process often begins with a known active compound or a hypothesized binding mode and involves the synthesis of a series of analogues with systematic structural changes.

The synthesis of this compound derivatives can be achieved through various organic chemistry routes. A common strategy involves the Williamson ether synthesis, where a salt of 2-hydroxybenzoic acid is reacted with a cyclobutyl halide to install the cyclobutoxy moiety. Subsequent modifications can then be made to the aromatic ring or the carboxylic acid group. For example, the carboxylic acid can be converted to esters or amides to alter its hydrogen bonding capacity and polarity. Substituents can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions to probe for additional binding pockets on the target protein.

The design of these derivatives is often guided by the structure of the target protein, if known. Molecular docking studies can predict how different analogues might bind and can help prioritize synthetic targets. For instance, if a hydrophobic pocket is identified near the cyclobutoxy binding site, analogues with larger or more lipophilic ether groups could be designed to fill this pocket and increase binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Ligand-Based QSAR Approaches

In the absence of a known 3D structure of the biological target, ligand-based QSAR methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For a series of this compound analogues, various molecular descriptors would be calculated for each compound. These descriptors can be 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume).

A statistical model, such as multiple linear regression (MLR) or partial least squares (PLS), is then developed to correlate these descriptors with the observed biological activity (e.g., IC50 values). The resulting QSAR equation can then be used to predict the activity of new derivatives. For example, a QSAR model might reveal that increased hydrophobicity of the ether group and the presence of an electron-withdrawing group at a specific position on the aromatic ring are positively correlated with activity.

Table 2: Example of a Hypothetical Ligand-Based QSAR Study

CompoundCyclobutoxy AnalogueLogPElectronic Parameter (σ)Observed Activity (pIC50)Predicted Activity (pIC50)
1This compound2.50.005.25.3
22-Cyclobutoxy-5-nitrobenzoic acid2.80.786.56.4
32-Cyclobutoxy-5-chlorobenzoic acid3.20.235.85.9
42-Cyclopentyloxybenzoic acid3.00.005.55.6

This table is for illustrative purposes and does not represent actual experimental data.

Structure-Based QSAR Approaches

When the 3D structure of the biological target is available, structure-based QSAR methods can be utilized. These approaches incorporate information about the protein-ligand interactions into the QSAR model. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used.

In a structure-based QSAR study of this compound derivatives, the compounds would be docked into the active site of the target protein. The interaction energies (steric and electrostatic fields in CoMFA; similarity indices in CoMSIA) between each ligand and the protein are then calculated and used as descriptors in the QSAR model. The resulting 3D contour maps can visualize regions where modifications to the ligand would be favorable or unfavorable for activity. For instance, a CoMFA map might show a region of positive electrostatic potential near the carboxylic acid, indicating that a negatively charged group is favored for interaction. Similarly, a sterically favorable region near the cyclobutoxy group would suggest that larger substituents in that area could enhance binding. These insights provide a powerful tool for the rational design of more potent inhibitors.

Mechanistic Investigations into 2 Cyclobutoxybenzoic Acid S Biological Interactions

Molecular Target Identification and Validation for 2-Cyclobutoxybenzoic Acid

The specific biological targets of this compound are not well-established in the accessible scientific literature. However, patent literature provides some clues regarding potential targets for structurally similar compounds. For instance, derivatives such as "5-cyano-2-cyclobutoxybenzoic acid" have been synthesized in the context of research into cannabinoid receptor ligands google.com. Cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that play significant roles in various physiological processes.

Furthermore, another related compound, "2-amino-3-cyclobutoxybenzoic acid," has been mentioned in patent filings as a potential kinase inhibitor. The kinases identified in this context include Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) googleapis.com. These enzymes are involved in cellular signaling pathways and are targets for diseases including inflammatory conditions and cancer googleapis.com. However, it is crucial to note that these patents list a large number of compounds, and specific validation data confirming this compound or its close derivatives as potent and selective modulators of these targets is not provided in the search results.

Elucidation of Binding Modes and Affinities of this compound to Biological Macromolecules (e.g., receptors, enzymes)

Detailed information elucidating the specific binding modes or affinities of this compound to any biological macromolecules is not available in the reviewed literature. Understanding how a ligand interacts with its target, such as a receptor or an enzyme, is fundamental to drug design and involves identifying the key amino acid residues and the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. Without identified and validated targets, such studies for this compound have not been published.

Enzymatic Inhibition and Activation Mechanisms by this compound

There is no specific data available from the search results detailing the enzymatic inhibition or activation mechanisms of this compound. Generally, enzyme inhibitors can act through various mechanisms, including competitive, noncompetitive, and uncompetitive inhibition, which are distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex libretexts.orglibretexts.org. For example, competitive inhibitors bind to the active site, competing with the substrate, while noncompetitive inhibitors bind to an allosteric site, affecting the enzyme's catalytic efficiency without blocking substrate binding libretexts.org.

While the broader class of cyclooxygenase (COX) inhibitors includes many acidic compounds, and these enzymes are frequent targets in anti-inflammatory drug research, no evidence was found to suggest that this compound is an inhibitor of COX-1 or COX-2 mdpi.comnih.govnih.gov. The potential for this compound to inhibit kinases like SYK, LRRK2, or MYLK, as suggested by patent literature for a related amino-derivative, remains unconfirmed without experimental data googleapis.com.

Cellular and Subcellular Distribution of this compound in Preclinical Research Models

Information regarding the cellular and subcellular distribution of this compound in preclinical models is absent from the available literature. Such studies are essential to understand a compound's pharmacokinetics and pharmacodynamics, as its ability to reach the target compartment within a cell dictates its biological effect. These investigations typically involve using radiolabeled compounds or advanced imaging techniques in cell culture or animal models to determine where the compound accumulates. The lack of such data for this compound indicates a significant gap in the understanding of its biological behavior.

Preclinical Research Models Utilizing 2 Cyclobutoxybenzoic Acid for Fundamental Studies

In Vitro Assay Development and Application for 2-Cyclobutoxybenzoic Acid Mechanism Studies

The investigation into the mechanism of action of a novel compound like this compound would typically commence with a suite of in vitro assays. These cell-free or cell-based experiments are fundamental in identifying the molecular targets and cellular pathways modulated by the compound.

Initial screening might involve binding assays to determine if this compound interacts with specific receptors, enzymes, or other proteins. For instance, if the compound is hypothesized to have anti-inflammatory properties, assays could be designed to measure its ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Subsequent cell-based assays would then be employed to observe the compound's effect on cellular processes like proliferation, apoptosis, or the production of signaling molecules.

Hypothetical In Vitro Assay Data for this compound:

Assay TypeTargetEndpoint MeasuredHypothetical Result (IC₅₀/EC₅₀)
Enzyme Inhibition AssayCyclooxygenase-2 (COX-2)Prostaglandin (B15479496) E₂ ProductionX µM
Receptor Binding AssayPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)Ligand DisplacementY µM
Cell Viability AssayMurine Macrophage Cell Line (RAW 264.7)Lipopolysaccharide-induced Nitric Oxide ProductionZ µM

Note: The data in this table is purely illustrative and does not represent actual experimental results.

In Vivo Animal Models for Exploring this compound's Biological Impact

Following promising in vitro data, researchers would typically progress to in vivo studies using animal models to understand the compound's effects in a whole organism. The choice of animal model would depend on the anticipated therapeutic area. For example, if in vitro data suggests anti-inflammatory potential, models of arthritis, colitis, or dermatitis in rodents might be employed.

These studies are crucial for establishing a preliminary understanding of the compound's efficacy, pharmacokinetic profile, and pharmacodynamic effects.

Pharmacokinetic Profiling of this compound in Animal Models (mechanistic focus)

Pharmacokinetic (PK) studies are essential to understand how an organism absorbs, distributes, metabolizes, and excretes a compound. In animal models, typically rodents, this compound would be administered through various routes (e.g., oral, intravenous) and blood samples would be collected at different time points. Analysis of these samples would reveal key PK parameters.

Understanding the metabolic fate of this compound is a critical component of these studies. Researchers would investigate whether the compound is metabolized in the liver and identify the major metabolites. This information is vital for interpreting efficacy and toxicology data.

Hypothetical Pharmacokinetic Parameters of this compound in Rats:

ParameterRoute of AdministrationValue
Tₘₐₓ (Time to maximum concentration)OralT hours
Cₘₐₓ (Maximum plasma concentration)OralC µg/mL
AUC (Area under the curve)OralA µg*h/mL
t₁/₂ (Half-life)IntravenousH hours
BioavailabilityOralB %

Note: The data in this table is purely illustrative and does not represent actual experimental results.

Pharmacodynamic Endpoints Related to this compound's Target Engagement in Animal Models

Pharmacodynamic (PD) studies aim to correlate the concentration of the compound at the site of action with its observed biological effect. In animal models, this involves measuring biomarkers that are indicative of the compound's mechanism of action.

For example, if this compound is a COX-2 inhibitor, a relevant PD endpoint would be the measurement of prostaglandin levels in inflamed tissue following administration of the compound. These studies help to establish a dose-response relationship and provide evidence of target engagement in a living organism.

Development of Reporter Gene Assays and Biosensors for this compound Activity

Reporter gene assays are powerful tools for studying the regulation of gene expression. If the mechanism of action of this compound involves the activation or repression of a specific transcription factor, a reporter gene assay could be developed. In such an assay, the regulatory element of a target gene is linked to a reporter gene (e.g., luciferase or green fluorescent protein). The activity of the reporter protein can then be easily measured and used as a readout of the compound's effect on the signaling pathway.

Similarly, the development of specific biosensors could provide a real-time measurement of this compound's activity within living cells or organisms. These biosensors could be designed to detect changes in the concentration of a downstream signaling molecule or a conformational change in the target protein upon compound binding.

The creation of such sophisticated tools would be contingent on a foundational understanding of the compound's molecular mechanism, which would first need to be established through the in vitro and in vivo studies described above.

Derivatization Strategies and Combinatorial Libraries Based on 2 Cyclobutoxybenzoic Acid Scaffold

Synthesis of Novel 2-Cyclobutoxybenzoic Acid Analogues and Research Probes

A thorough search of peer-reviewed scientific literature did not yield specific studies detailing the synthesis of novel analogues or research probes derived directly from this compound. General methods for the derivatization of benzoic acids are well-established, typically involving reactions such as esterification or amidation at the carboxylic acid functional group. Similarly, synthetic strategies exist for modifying aromatic rings. However, dedicated research programs reporting the application of these methods to the this compound scaffold to create a series of analogues for research purposes are not documented in available scientific papers.

In medicinal chemistry, the creation of analogues is a critical step in understanding structure-activity relationships (SAR). This process typically involves systematic modification of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. The lack of published data on such activities for this compound suggests it has not been widely pursued as a lead compound in drug discovery campaigns.

Table 1: Hypothetical Analogue Structures via Common Synthetic Routes

This table is illustrative of common chemical modifications and does not represent compounds reported in the literature as being synthesized from this compound.

Modification SiteReaction TypePotential Analogue Structure
Carboxylic AcidAmide Coupling2-Cyclobutoxybenzamide
Carboxylic AcidEsterificationMethyl 2-cyclobutoxybenzoate
Aromatic RingNitration2-Cyclobutoxy-5-nitrobenzoic acid
Aromatic RingHalogenation5-Bromo-2-cyclobutoxybenzoic acid

High-Throughput Synthesis and Screening of this compound Libraries

High-throughput synthesis and the creation of combinatorial libraries are powerful tools in modern drug discovery, allowing for the rapid generation and screening of thousands to millions of compounds. nih.gov These techniques are typically applied to "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets.

There is no evidence in the scientific literature to suggest that this compound has been utilized as a scaffold for high-throughput synthesis or the generation of combinatorial libraries. The development of a chemical library requires a robust and versatile synthetic route that allows for the introduction of diverse chemical functionalities from a common starting material. While the synthesis of this compound itself is straightforward, its selection as a core for a large-scale library synthesis effort has not been reported. Such efforts are significant undertakings, and their results are typically published to demonstrate the utility of the scaffold and the screening methodology.

Bioconjugation and Chemical Probes Derived from this compound

Bioconjugation involves the linking of a molecule to a biomolecule, such as a protein or nucleic acid, to study biological processes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling its study and visualization. edgccjournal.org

No published research describes the development of bioconjugates or chemical probes derived from this compound. The design of a chemical probe requires a deep understanding of a molecule's interaction with its target, often involving the incorporation of reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling. The absence of such derivatives indicates that the specific biological targets and binding modes of this compound, if any, have not been sufficiently characterized to warrant the development of sophisticated chemical tools based on its structure.

Advanced Analytical Method Development for 2 Cyclobutoxybenzoic Acid in Research Matrices

Chromatographic Methods for Quantification and Separation of 2-Cyclobutoxybenzoic Acid in Complex Research Samples (e.g., biological matrices, reaction mixtures)

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex sample matrices encountered in research, such as plasma, urine, tissue homogenates, or chemical reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose. ekb.egmdpi.com

For HPLC analysis, reversed-phase (RP) chromatography is typically the method of choice for aromatic carboxylic acids. A C18 stationary phase is commonly used, leveraging the hydrophobic nature of the this compound molecule. The cyclobutoxy group increases its nonpolar character compared to simpler benzoic acids, leading to stronger retention on the column. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (such as formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape. ekb.eg Detection is most commonly achieved using a UV-Vis detector, set to a wavelength corresponding to the absorbance maximum of the aromatic ring, or a mass spectrometry (MS) detector for enhanced sensitivity and specificity. researchgate.nethelixchrom.com

Gas chromatography can also be utilized, particularly for volatile and thermally stable derivatives. Direct analysis of this compound by GC can be challenging due to the polarity of the carboxylic acid group. Therefore, a derivatization step is often required to convert the carboxylic acid into a less polar and more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nist.gov Following derivatization, the compound can be separated on a non-polar or medium-polarity capillary column and detected using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). researchgate.netjournalijar.com

The choice between HPLC and GC depends on the specific research matrix and the goals of the analysis. HPLC is generally preferred for biological samples due to its direct compatibility with aqueous matrices, while GC-MS can offer excellent separation efficiency and definitive identification through its characteristic fragmentation patterns. nih.govnih.gov

Table 1: Illustrative Chromatographic Parameters for this compound Analysis This table presents typical starting parameters for method development, based on the analysis of related aromatic carboxylic acids.

ParameterHPLC-UV MethodGC-MS Method (after derivatization)
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Gradient of Acetonitrile and 0.1% Formic Acid in WaterHelium (Constant Flow)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 10 µL1 µL (Split/Splitless)
Oven Temperature Program Isothermal (e.g., 40 °C)Initial 100 °C, ramp to 280 °C
Detector UV-Vis Diode Array Detector (DAD) at ~230 nmMass Spectrometer (MS) in Electron Ionization (EI) mode
Derivatization Agent Not ApplicableBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Mass Spectrometry-Based Approaches for this compound Metabolite Identification and Profiling (preclinical, mechanistic)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and profiling metabolites of this compound in preclinical research. nih.gov This is crucial for understanding the compound's metabolic fate, which can provide insights into its mechanism of action and potential biotransformation pathways. Untargeted metabolomics approaches can screen biological samples (e.g., plasma, urine) to detect a wide range of potential metabolites. mdpi.com

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, are essential for this work. They provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent compound and its metabolites. nih.govuab.edu

Metabolite identification involves comparing samples from treated subjects with control samples to find unique mass signals. The metabolic transformations are then deduced from the mass shift between the parent drug and the detected metabolite. Common metabolic pathways for a compound like this compound could include:

Phase I Reactions : Oxidation (e.g., hydroxylation on the aromatic ring or cyclobutyl ring), dealkylation (cleavage of the ether bond to form 2-hydroxybenzoic acid and cyclobutanol), or decarboxylation. nih.gov

Phase II Reactions : Conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid (glucuronidation) or glycine. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to confirm the structure of these potential metabolites. mycompoundid.org The parent ion of a suspected metabolite is isolated and fragmented, and the resulting fragmentation pattern is analyzed. This pattern provides structural information that can help pinpoint the site of metabolic modification.

Table 2: Hypothetical Phase I and Phase II Metabolites of this compound for MS-Based Profiling This table illustrates potential metabolic transformations and the corresponding exact mass changes that would be detected by high-resolution mass spectrometry.

Metabolic ReactionProposed Metabolite StructureMass Change (Da)Notes
Parent Compound This compound-C11H12O3, Exact Mass: 192.0786
Hydroxylation Hydroxy-2-cyclobutoxybenzoic acid+15.9949Addition of one oxygen atom.
Ether Cleavage 2-Hydroxybenzoic acid (Salicylic acid)-54.0419Loss of C4H6.
Glucuronidation 2-Cyclobutoxybenzoyl glucuronide+176.0321Conjugation with glucuronic acid.
Glycine Conjugation N-(2-Cyclobutoxybenzoyl)glycine+57.0215Conjugation with glycine.

Advanced Spectroscopic Techniques for In Situ and In Vitro Detection of this compound in Research Contexts (e.g., NMR, IR, UV-Vis for mechanistic insights)

Spectroscopic techniques provide fundamental information about the molecular structure and electronic properties of this compound, which is vital for confirming its identity and for mechanistic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.

¹H NMR provides information on the number and chemical environment of protons. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons on the cyclobutyl ring, and the acidic proton of the carboxyl group. docbrown.inforsc.org The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2- (or ortho-) substitution pattern.

¹³C NMR reveals the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the cyclobutyl group. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands, including a broad O-H stretch for the hydrogen-bonded carboxylic acid, a strong C=O stretch for the carbonyl group, C-O stretching for the ether linkage, and various C-H and C=C stretches associated with the aromatic and cyclobutyl moieties. docbrown.infonist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid chromophore is responsible for the compound's UV absorbance. The spectrum is expected to show characteristic absorption maxima (λmax) in the UV region. The position and intensity of these bands can be influenced by the solvent and the substitution on the benzene (B151609) ring, with the cyclobutoxy group acting as an auxochrome. researchgate.netrsc.org Changes in the UV-Vis spectrum under different conditions (e.g., varying pH) can be used to study ionization states or interactions with other molecules.

Table 3: Predicted Spectroscopic Data for this compound This table summarizes the expected characteristic signals and absorptions based on the known spectral properties of benzoic acid and related ether-substituted aromatic compounds.

TechniqueExpected Characteristic Data
¹H NMR (in CDCl₃) δ ~10-12 ppm (s, 1H, -COOH); δ ~7.0-8.2 ppm (m, 4H, Ar-H); δ ~4.5-4.8 ppm (m, 1H, -O-CH-); δ ~1.5-2.5 ppm (m, 6H, cyclobutyl -CH₂-)
¹³C NMR (in CDCl₃) δ ~165-170 ppm (C=O); δ ~110-160 ppm (Ar-C); δ ~70-80 ppm (-O-CH-); δ ~15-35 ppm (cyclobutyl -CH₂-)
IR (cm⁻¹) ~2500-3300 (broad, O-H stretch); ~1680-1710 (strong, C=O stretch); ~1200-1300 (C-O stretch, acid); ~1000-1100 (C-O stretch, ether); ~3000-3100 (C-H stretch, aromatic)
UV-Vis (in Methanol) λmax ~230 nm and ~275 nm

Validation and Standardization of Analytical Methods for this compound in Research Settings

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. gavinpublishers.comresearchgate.net For research applications involving this compound, any quantitative method must be validated to ensure the reliability, quality, and consistency of the results. The validation process is guided by international standards, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. ich.orgfda.gov

The key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. gavinpublishers.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration (e.g., spiked matrix samples) and calculating the percent recovery. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Precision within-laboratory variations, such as different days, different analysts, or different equipment.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 4: Key Validation Parameters and Typical Acceptance Criteria for a Research HPLC Method This table outlines the standard parameters for method validation in a research context, ensuring data integrity.

Validation ParameterTypical Assessment MethodCommon Acceptance Criterion for Research
Specificity Analysis of blank and spiked matrix; peak purity analysis (DAD)No interfering peaks at the retention time of the analyte.
Linearity Analysis of ≥5 concentrations; plot of response vs. concentrationCorrelation coefficient (r²) ≥ 0.99
Accuracy Spiked matrix recovery at 3 concentration levels (e.g., low, mid, high)Mean recovery within 85-115%
Precision (Repeatability & Intermediate) Multiple analyses (n≥6) of a homogeneous sampleRelative Standard Deviation (RSD) ≤ 15%
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) of ~10:1 or based on standard deviation of the responseAnalyte response is quantifiable with acceptable precision and accuracy.

Emerging Research Avenues and Future Perspectives for 2 Cyclobutoxybenzoic Acid

Role of 2-Cyclobutoxybenzoic Acid in Interdisciplinary Chemical Biology Research

The field of chemical biology utilizes small molecules to understand and manipulate biological processes. The unique structural combination of a benzoic acid moiety and a cyclobutoxy group in this compound presents several hypothetical avenues for interdisciplinary research. The benzoic acid portion is a common scaffold in biologically active molecules, while the cyclobutane (B1203170) ring offers a distinct three-dimensional structure that can influence molecular interactions. nih.govresearchgate.netru.nlnih.gov

Future research could explore the potential of this compound and its derivatives as modulators of biological targets. The cyclobutane motif is increasingly recognized for its ability to confer favorable pharmacological properties, such as metabolic stability and conformational rigidity. nih.govru.nlnih.gov Interdisciplinary studies involving chemists, biologists, and pharmacologists would be essential to synthesize derivatives, screen them for biological activity against various cellular targets, and elucidate their mechanisms of action.

Table 1: Potential Interdisciplinary Research Areas for this compound

Research AreaKey Disciplines InvolvedPotential Research Focus
Enzyme Inhibition Biochemistry, Medicinal ChemistryScreening against families of enzymes where benzoic acid derivatives have shown activity.
Receptor Binding Pharmacology, Molecular BiologyInvestigating binding affinity and functional modulation of G-protein coupled receptors or nuclear receptors.
Cellular Pathway Modulation Cell Biology, Systems BiologyAssessing the impact of the compound on specific signaling pathways within cells.

Application of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and characterize biological systems. For this compound to be developed into a chemical probe, it would need to exhibit high selectivity and potency for a specific biological target. The development process would involve iterative cycles of chemical synthesis and biological testing to optimize its properties.

Should a specific biological target for this compound be identified, it could be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable visualization and pull-down experiments. These modified versions would allow researchers to track the molecule within cells, identify its binding partners, and dissect its role in complex biological networks. The development of biosensors for benzoic acid derivatives could also be adapted to detect and quantify this compound in biological samples, providing a valuable tool for pharmacokinetic and pharmacodynamic studies. frontiersin.orgnih.govmanchester.ac.uk

Sustainable Synthesis and Environmental Considerations in this compound Production Research

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including potential research molecules like this compound. Research in this area would focus on developing environmentally friendly synthetic routes that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Potential green chemistry approaches for the synthesis of this compound and its derivatives could include:

Catalytic Methods: Employing efficient and recyclable catalysts to improve reaction yields and reduce the need for stoichiometric reagents.

Bio-based Feedstocks: Investigating the use of renewable resources as starting materials. For instance, lignin-based benzoic acid derivatives are being explored for the sustainable production of active pharmaceutical ingredients. rsc.org

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability.

Alternative Solvents: Exploring the use of greener solvents, such as water or supercritical fluids, to replace hazardous organic solvents. mdpi.com

Environmental impact assessments and life cycle analyses would be crucial to evaluate the sustainability of any newly developed synthetic methods. google.commdpi.com

Integration of Omics Technologies in this compound Research

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of molecular changes in biological systems. If this compound were found to have significant biological activity, these technologies would be invaluable for understanding its mechanism of action and potential effects.

For example, treating cells or organisms with this compound and subsequently performing multi-omics analysis could reveal:

Transcriptomics (RNA-Seq): Changes in gene expression patterns, identifying pathways that are up- or down-regulated by the compound.

Proteomics: Alterations in protein abundance and post-translational modifications, providing insights into the cellular machinery affected.

Metabolomics: Shifts in the metabolic profile, highlighting the impact on cellular metabolism. For instance, metabolomic studies have been used to understand the effects of benzoic acid on the gut microbiome. frontiersin.orgmdpi.com

Integrating these large datasets would provide a comprehensive, systems-level understanding of the biological response to this compound, potentially uncovering novel therapeutic targets and biomarkers.

Table 2: Application of Omics Technologies in this compound Research

Omics TechnologyInformation GainedPotential Insights
Transcriptomics Gene expression changesIdentification of regulated pathways and potential off-target effects.
Proteomics Protein level and modification changesElucidation of direct protein targets and downstream signaling events.
Metabolomics Changes in metabolite concentrationsUnderstanding of the compound's impact on cellular energy and biosynthesis.

Q & A

Q. What are the optimal synthetic routes for 2-Cyclobutoxybenzoic acid, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis of this compound typically involves cyclobutylation of a benzoic acid precursor, such as 2-hydroxybenzoic acid, using cyclobutyl halides or alcohols under nucleophilic substitution conditions. Key variables include:

  • Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature control : Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO improve cyclobutoxy group incorporation .
    Post-synthesis, hydrolysis of ester intermediates (if applicable) with aqueous NaOH or HCl yields the carboxylic acid. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1^1H/13^13C NMR (e.g., cyclobutyl proton signals at δ 2.5–3.5 ppm) .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR confirms cyclobutoxy group integration (4H multiplet for cyclobutane protons) and aromatic substitution patterns (meta-coupled protons at δ 7.2–7.8 ppm). 13^13C NMR identifies the carboxylic acid carbon at ~170 ppm and cyclobutyl carbons at 25–35 ppm .
  • IR Spectroscopy : Detect O-H stretching (2500–3000 cm1^{-1} for carboxylic acid) and C-O-C ether vibrations (~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-H]^- peaks at m/z 191.2 (exact mass depends on substituents).
  • X-ray Crystallography : Resolves steric effects of the cyclobutoxy group, critical for confirming spatial orientation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The cyclobutoxy group introduces significant steric hindrance, which can slow nucleophilic attack at the carbonyl carbon. To analyze this:

  • Kinetic Studies : Compare reaction rates of this compound derivatives (e.g., acyl chlorides) with less hindered analogs (e.g., methoxy-substituted) under identical conditions. Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation .
  • Computational Modeling : DFT calculations (B3LYP/6-31G* level) reveal electron-withdrawing effects of the cyclobutoxy group, which polarize the carbonyl group and enhance electrophilicity despite steric barriers .
  • Substituent Screening : Test derivatives with larger (e.g., cyclohexyl) or smaller (e.g., methyl) substituents to isolate steric vs. electronic contributions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?

Methodological Answer: Discrepancies often arise from experimental variables such as:

  • Purity : Ensure >98% purity (via HPLC) to exclude confounding byproducts.
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance), ionic strength, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .
  • Cell Line Variability : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50_{50} values and assess potency thresholds .
    For enzyme studies, pre-incubate the compound with target enzymes (e.g., cyclooxygenase) to distinguish competitive vs. noncompetitive inhibition mechanisms .

Q. Can this compound serve as a ligand in coordination chemistry, and what are the implications for catalytic applications?

Methodological Answer: The carboxylic acid and ether oxygen atoms enable chelation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). To explore this:

  • Synthesis of Metal Complexes : React this compound with metal salts (e.g., CuCl2_2) in ethanol/water under reflux. Characterize via UV-Vis (d-d transitions) and EPR spectroscopy .
  • Catalytic Screening : Test metal complexes in oxidation reactions (e.g., alcohol to ketone) using TBHP as an oxidant. Monitor conversion via GC-MS .
  • Stability Analysis : Thermogravimetric analysis (TGA) assesses ligand-metal binding strength under thermal stress .

Q. What strategies mitigate degradation of this compound under physiological conditions for in vivo studies?

Methodological Answer:

  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance stability in acidic environments (e.g., stomach). Hydrolysis to the active form occurs via serum esterases .
  • Encapsulation : Use liposomal or PEGylated nanoparticles to protect the compound from enzymatic degradation. Characterize release kinetics using dialysis membranes (PBS, pH 7.4) .
  • Metabolite Tracking : Administer 14^{14}C-labeled this compound in rodent models and analyze plasma/tissue extracts via radio-HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.